molecular formula C13H9FINO B1634368 4-fluoro-N-(4-iodophenyl)benzamide

4-fluoro-N-(4-iodophenyl)benzamide

Cat. No.: B1634368
M. Wt: 341.12 g/mol
InChI Key: XCQDZOSGJCUQMO-UHFFFAOYSA-N
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Description

4-Fluoro-N-(4-iodophenyl)benzamide is a halogenated benzamide derivative characterized by a fluorine atom at the 4-position of the benzoyl group and an iodine atom at the 4-position of the aniline moiety. This compound belongs to a class of aromatic amides with diverse applications in medicinal chemistry, materials science, and crystallography. Its structure combines electron-withdrawing substituents (F and I), which influence its electronic properties, solubility, and intermolecular interactions.

Properties

Molecular Formula

C13H9FINO

Molecular Weight

341.12 g/mol

IUPAC Name

4-fluoro-N-(4-iodophenyl)benzamide

InChI

InChI=1S/C13H9FINO/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17)

InChI Key

XCQDZOSGJCUQMO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)I)F

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)I)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several benzamide derivatives, differing primarily in halogen substituents and their positions. Key comparisons include:

Compound Name Substituents (Benzoyl/Aniline) Key Properties/Applications References
4-Fluoro-N-(4-fluorophenyl)benzamide 4-F / 4-F Forms layered crystal structures via F···F interactions; used in silylation studies.
4-Fluoro-N-(2-piperidinylphenyl)benzamide 4-F / 2-piperidinyl Positive allosteric modulator of EP2 receptor; para-F critical for activity.
4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide 4-F / 1,3-dioxoisoindolinyl Exhibits 3D hydrogen-bonded framework; studied via DFT and Hirshfeld analysis.
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide 4-Br / 4-methoxy-2-nitro Structural analog with bromine; used in crystallographic comparisons.

Key Observations :

  • Halogen Effects: Iodine vs. Fluorine: The iodine atom in the target compound introduces steric bulk and polarizability compared to fluorine. This may enhance van der Waals interactions in crystal packing or receptor binding but reduce solubility due to increased hydrophobicity .
  • Biological Activity :
    • In 2-piperidinylphenyl benzamides (e.g., CID890517), the para-fluorobenzamide group is critical for EP2 receptor potentiation. Replacing F with I may disrupt this activity due to steric clashes or altered electronic interactions with the receptor’s binding pocket .
Physicochemical Properties
Property 4-Fluoro-N-(4-Iodophenyl)Benzamide (Predicted) 4-Fluoro-N-(4-Fluorophenyl)Benzamide (Observed) 4-Bromo-N-(2-nitrophenyl)Benzamide (Observed)
Melting Point ~150–160°C (estimated) 120–122°C (for hydrazinecarbonyl analog) Not reported
IR Stretches (cm⁻¹) ν(C=O) ~1660–1680; ν(N-H) ~3150–3300 ν(C=O) 1647; ν(N-H) 3397, 3307 ν(C=O) 1663–1682; ν(C=S) 1243–1258
Crystal Packing Likely layered (similar to F-analogs) P-1 space group; F···F layered structure Head-to-tail X-X contacts (Br···Br)
Solubility Low in water (high logP due to I) Moderate in polar aprotic solvents Low (hydrophobic substituents)

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method involves activating 4-fluorobenzoic acid (1 ) with carbodiimides such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), followed by reaction with 4-iodoaniline (2 ). Adapted from [18F]-DAFBA synthesis, this protocol proceeds via in situ formation of an O-acylisourea intermediate:

  • Activation :
    $$ \text{4-Fluorobenzoic acid} + \text{EDC} \rightarrow \text{O-Acylisourea} $$

  • Nucleophilic Attack :
    $$ \text{O-Acylisourea} + \text{4-Iodoaniline} \rightarrow \text{4-Fluoro-N-(4-iodophenyl)benzamide} + \text{Urea Byproduct} $$

Optimized Conditions :

  • Solvent: Dichloromethane (DCM)
  • Base: Triethylamine (TEA, 1.3 eq)
  • Temperature: 0°C → room temperature
  • Yield: 72 ± 11% (n=12)

Table 1. Comparative Yields in Carbodiimide-Mediated Syntheses

Carbodiimide Solvent Temperature Yield (%)
EDC DCM 0°C → RT 72
DCC THF Reflux 68

Mixed Anhydride Method

An alternative approach employs ethyl chloroformate to generate a mixed anhydride intermediate, as demonstrated in [18F]-DAFBA synthesis:

  • Anhydride Formation :
    $$ \text{4-Fluorobenzoic acid} + \text{Ethyl chloroformate} \xrightarrow{\text{TEA}} \text{Mixed Anhydride} $$

  • Amidation :
    $$ \text{Mixed Anhydride} + \text{4-Iodoaniline} \rightarrow \text{Product} $$

Key Parameters :

  • Reaction Time: 3 hours
  • Workup: Extraction with DCM, drying over Na₂SO₄
  • Limitations: Requires strict temperature control to minimize hydrolysis.

Nucleophilic Aromatic Substitution Approaches

Silver-Catalyzed Coupling

A high-yielding route reported by Harada et al. for analogous fluoro-benzamides utilizes AgSbF₆/SbCl₅ catalysis:

Reaction Scheme :
$$ \text{4-Fluorobenzoyl Chloride} + \text{4-Iodoaniline} \xrightarrow{\text{AgSbF₆ (20 mol\%), SbCl₅}} \text{Product} $$

Conditions :

  • Solvent: 1,2-Dichloroethane
  • Temperature: 80°C, 3 hours
  • Yield: 93%

Mechanistic Insight :
Silver ions facilitate the departure of the chloride leaving group, while SbCl₅ activates the aniline nucleophile through Lewis acid coordination.

Catalytic Methods Using N-Heterocyclic Carbenes

NHC-Mediated Annulation

Though primarily applied to thiazine derivatives, NHC catalysis offers a stereoselective route adaptable to benzamide synthesis:

General Procedure :

  • Combine thiourea, ynal, and NHC precatalyst in THF.
  • Stir at 30°C for 12 hours.
  • Purify via column chromatography (petroleum ether/EtOAc).

Adaptation Potential :

  • Replace thiourea with 4-iodoaniline derivatives.
  • Modify ynal components to introduce fluorobenzoyl groups.

Advantages :

  • Atom economy
  • Mild conditions (30°C vs. reflux)

Comparative Analysis of Methodologies

Table 2. Synthesis Method Comparison

Method Yield (%) Time Scalability Functional Group Tolerance
EDC Coupling 72 3–4 hours High Moderate
AgSbF₆/SbCl₅ 93 3 hours Moderate Low (sensitive to sterics)
NHC Catalysis 45–57 12 hours Low High

Critical Observations :

  • Silver Catalysis : Highest yield but requires toxic heavy metals.
  • Carbodiimide Methods : Reliable for gram-scale production.
  • NHC Routes : Emergent technique needing optimization for benzamides.

Q & A

Q. Advanced

  • XRD refinement : Identifies short contacts (e.g., I···O = 3.3 Å, < sum of van der Waals radii) and anisotropic displacement parameters for iodine .
  • Multipole modeling : Electron density maps (e.g., using SHELXL) quantify σ-hole interactions directing crystal packing .
  • Thermal analysis : DSC/TGA correlates halogen bond strength with thermal stability (e.g., decomposition >250°C) .

How are structure-activity relationships (SAR) studied for this compound in pharmacological contexts?

Advanced
Methodology includes:

  • Analog synthesis : Replacing iodine with Br/Cl or modifying the benzamide substituent (e.g., -CN, -CF₃) to assess bioactivity .
  • In vitro assays : Testing inhibition of kinases (e.g., EGFR) or receptors (e.g., PARP) via fluorescence polarization or SPR .
  • DFT-derived descriptors : HOMO-LUMO gaps and electrostatic potential maps predict binding affinity .

What strategies address contradictions in solvent effects on reaction yields during synthesis?

Q. Advanced

  • DoE (Design of Experiments) : Varies solvent polarity (e.g., DMF vs. THF), temperature, and catalyst load to identify optimal conditions via response surface modeling.
  • Green chemistry metrics : Solvent environmental impact (e.g., E-factor) is balanced against yield (e.g., 65–80% in ethanol vs. 85% in DCM) .
  • Mechanistic studies : NMR monitoring tracks intermediates to explain yield drops in protic solvents .

How does Hirshfeld surface analysis complement XRD in understanding intermolecular interactions?

Q. Advanced

  • Contact quantification : Surfaces decompose interaction types (e.g., 30% H-bonding, 10% I···π) and compare them to XRD-derived geometries .
  • Fingerprint plots : 2D plots differentiate dominant contacts (e.g., sharp spikes for H-bonds vs. broad regions for van der Waals interactions).
  • Thermodynamic validation : Lattice energy calculations (using PIXEL) correlate Hirshfeld contact percentages with cohesive energy .

What experimental and computational methods validate the compound’s potential as a kinase inhibitor?

Q. Advanced

  • Molecular docking : AutoDock Vina simulates binding to ATP pockets (e.g., in CDK2), with scoring functions (ΔG < -8 kcal/mol) .
  • MM-PBSA calculations : Estimate binding free energies from MD trajectories (e.g., 100 ns simulations in explicit solvent) .
  • Biolayer interferometry : Measures real-time binding kinetics (e.g., Kd = 120 nM for EGFR) .

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